molecular formula C14H22N4O2 B14788110 tert-butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate

tert-butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B14788110
M. Wt: 278.35 g/mol
InChI Key: NYNCUPCZXWQXQS-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate: is a chemical compound with the molecular formula C15H24N4O2. It is a solid substance that is often used in various scientific research applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-aminopyridin-2-yl)pyrrolidine. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate is used as a building block in the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations .

Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a lead compound in the development of new drugs, particularly those targeting neurological disorders .

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate is unique due to its specific structural features, which confer distinct reactivity and binding properties. Its pyrrolidine and aminopyridine moieties allow for versatile interactions in both chemical and biological contexts .

Properties

IUPAC Name

tert-butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-10-6-8-18(9-10)12-11(15)5-4-7-16-12/h4-5,7,10H,6,8-9,15H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNCUPCZXWQXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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